molecular formula C15H20N2O B2433795 N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305449-89-0

N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2433795
CAS No.: 2305449-89-0
M. Wt: 244.338
InChI Key: QMMSXFTUSJDEIV-UHFFFAOYSA-N
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Description

N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 3-methylpiperidine with 2-bromoacetophenone, followed by the addition of propenamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which can impart unique pharmacological properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-13-8-4-5-9-14(13)17-10-6-7-12(2)11-17/h3-5,8-9,12H,1,6-7,10-11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMSXFTUSJDEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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